molecular formula C19H33N3O4 B3004241 Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate CAS No. 2097867-80-4

Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate

Cat. No. B3004241
CAS RN: 2097867-80-4
M. Wt: 367.49
InChI Key: KPWSXNINTVMKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate, is a highly functionalized molecule that is relevant in the field of medicinal chemistry. It is related to various piperidine and pyrrolidine derivatives that have been synthesized for their potential use as pharmaceuticals, particularly as inhibitors for different types of kinases and other enzymes involved in disease pathways.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available materials. For instance, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was reported, which was then used to create macrocyclic Tyk2 inhibitors . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate was synthesized through a series of steps starting from 4-methylpyridinium, highlighting the versatility of piperidine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography. For example, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with the piperazine ring adopting a chair conformation . Such detailed structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are carefully chosen to introduce functional groups that are important for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their functional groups and molecular structure. For instance, the presence of tert-butyl groups can influence the lipophilicity of the molecule, which is an important factor in drug design. The crystal structure analysis often reveals hydrogen bonding and other intermolecular interactions that can affect the solubility and stability of these compounds .

properties

IUPAC Name

tert-butyl 4-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-3-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-12-11-21(17(25)26-19(5,6)7)8-9-22(12)16(24)14-13(18(2,3)4)10-20-15(14)23/h12-14H,8-11H2,1-7H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSXNINTVMKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2C(CNC2=O)C(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.